Irpagratinib, also known as ABSK011, is a highly selective inhibitor of fibroblast growth factor receptor 4. It has emerged as a promising therapeutic agent, particularly in the treatment of advanced hepatocellular carcinoma, a prevalent form of liver cancer. This compound is notable for its potential to disrupt the dysregulated FGF19-FGFR4 signaling pathway, which is implicated in approximately 30% of hepatocellular carcinoma cases. The development of Irpagratinib is spearheaded by Abbisko Therapeutics, a biopharmaceutical company focused on oncology.
Irpagratinib belongs to the class of small molecule inhibitors targeting receptor tyrosine kinases. Specifically, it inhibits the fibroblast growth factor receptor 4, which plays a crucial role in tumorigenesis and cancer progression. The compound has been evaluated in clinical trials, demonstrating significant antitumor activity and a manageable safety profile.
The synthesis of Irpagratinib involves several key steps typical for small molecule drug development. Although specific synthetic pathways are proprietary to Abbisko Therapeutics, general methods for synthesizing similar FGFR inhibitors often include:
These methods ensure that Irpagratinib maintains high purity and potency as an FGFR4 inhibitor.
Irpagratinib's molecular structure is characterized by specific functional groups that confer its inhibitory activity against fibroblast growth factor receptor 4. The detailed molecular formula and structural data are typically represented in chemical databases but are proprietary to Abbisko Therapeutics. The compound can be visualized using molecular modeling software, which provides insights into its binding interactions with the target receptor.
Irpagratinib undergoes various chemical reactions during its synthesis and in vivo metabolism:
Understanding these reactions is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.
Irpagratinib exerts its therapeutic effects through selective inhibition of fibroblast growth factor receptor 4 signaling pathways involved in cell proliferation and survival. The mechanism can be summarized as follows:
Clinical trials have demonstrated an objective response rate of approximately 50% in patients with advanced hepatocellular carcinoma treated with Irpagratinib in combination with atezolizumab.
Irpagratinib's physical properties include:
Chemical properties such as pH stability, thermal stability, and reactivity with other compounds are assessed during preclinical development phases.
Irpagratinib is primarily investigated for its use in oncology, particularly targeting advanced hepatocellular carcinoma characterized by FGF19 overexpression. Its applications extend beyond hepatocellular carcinoma; ongoing research may explore its efficacy in other cancers where FGFR4 signaling is implicated. Additionally, combination therapies involving Irpagratinib are being studied to enhance treatment outcomes in patients who have previously undergone immune checkpoint inhibitor therapy.
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2